molecular formula C12H13NO3 B5680236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide

Cat. No. B5680236
M. Wt: 219.24 g/mol
InChI Key: AITRFRZZOODCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is responsible for catalyzing the mono- and di-methylation of histone H3 lysine 9, which plays a crucial role in gene expression and chromatin structure. BIX-01294 has been widely used as a tool compound in epigenetic research due to its specificity and potency.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide specifically targets the SET domain of G9a, which is responsible for its histone methyltransferase activity. It binds to a pocket within the SET domain and prevents the binding of the cofactor S-adenosylmethionine (SAM), which is required for histone methylation. This leads to a decrease in H3K9me1 and H3K9me2 levels, resulting in altered gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation of embryonic stem cells, promote neuronal differentiation, and inhibit cancer cell growth. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide in lab experiments is its specificity for G9a. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of G9a in various biological processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the role of G9a in aging and age-related diseases. Additionally, this compound could be used in combination with other epigenetic inhibitors to study the combinatorial effects of histone modifications on gene expression.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with cyclopropanecarboxamide in the presence of a base to yield this compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of G9a in various biological processes. It has been shown to inhibit G9a-mediated histone methylation in vitro and in vivo, leading to changes in gene expression and cellular differentiation. This compound has also been used to investigate the role of G9a in cancer, neurodegenerative diseases, and psychiatric disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(8-1-2-8)13-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRFRZZOODCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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